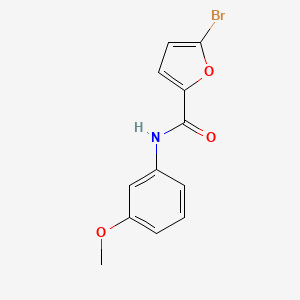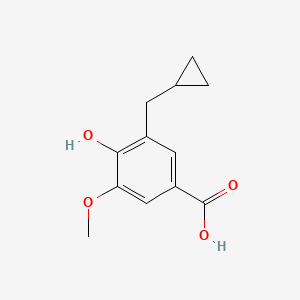
3-(Cyclopropylmethyl)-4-hydroxy-5-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethyl)-4-hydroxy-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a cyclopropylmethyl group, a hydroxyl group, and a methoxy group attached to the benzoic acid core. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Mechanism of Action
The compound’s interaction with its targets could potentially affect various biochemical pathways, depending on the specific nature of these targets. The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by factors such as its molecular size, polarity, and solubility .
The result of the compound’s action would depend on the nature of its targets and the biochemical pathways it affects. This could range from changes at the molecular and cellular levels to broader physiological effects .
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules or ions in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-4-hydroxy-5-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor followed by functional group transformations to introduce the hydroxyl and methoxy groups. The reaction conditions typically involve the use of cyclopropylmethyl bromide, a base such as potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-4-hydroxy-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 3-(Cyclopropylmethyl)-4-oxo-5-methoxybenzoic acid.
Reduction: 3-(Cyclopropylmethyl)-4-hydroxy-5-methoxybenzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-(Cyclopropylmethyl)-4-hydroxy-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopropylmethyl)-4-hydroxybenzoic acid
- 3-(Cyclopropylmethyl)-5-methoxybenzoic acid
- 4-Hydroxy-5-methoxybenzoic acid
Uniqueness
3-(Cyclopropylmethyl)-4-hydroxy-5-methoxybenzoic acid is unique due to the presence of both hydroxyl and methoxy groups on the benzoic acid core, along with the cyclopropylmethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(cyclopropylmethyl)-4-hydroxy-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-16-10-6-9(12(14)15)5-8(11(10)13)4-7-2-3-7/h5-7,13H,2-4H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWKEOWXWQMCAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CC2CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,5-dichloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2692948.png)
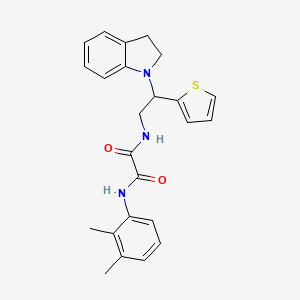
![ethyl 2-{[7-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}pentyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate](/img/structure/B2692951.png)
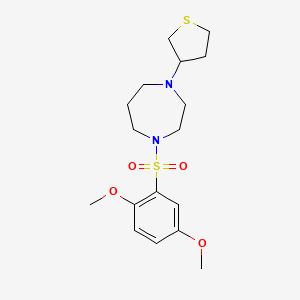
![N-[[1-[(3-Methoxyphenyl)methyl]triazol-4-yl]methyl]-N-methylacetamide](/img/structure/B2692953.png)
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methoxy-4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B2692955.png)
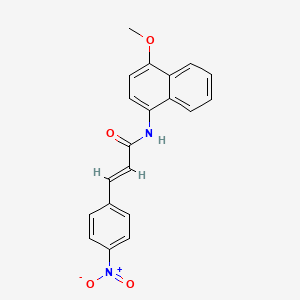
![N-[(3-chlorophenyl)methyl]-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2692957.png)
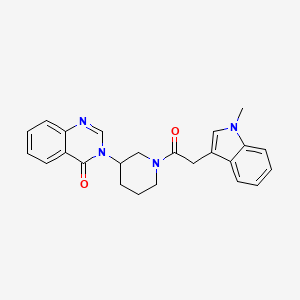

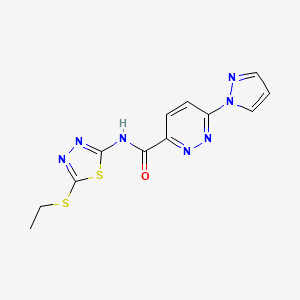
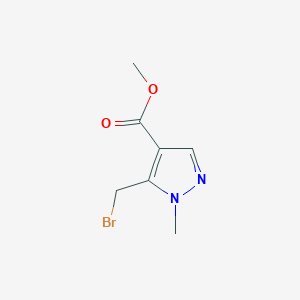
![N-[1-(2-Methylcyclohexyl)ethyl]prop-2-enamide](/img/structure/B2692966.png)
